molecular formula C26H21ClN4O2 B11209100 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethylphenyl)acetamide

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11209100
M. Wt: 456.9 g/mol
InChI Key: DFQSQABJSMHAOM-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzimidazole ring fused with a pyrimidine ring, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Pyrimidine Ring Formation: The benzimidazole intermediate is then reacted with a suitable reagent to form the pyrimidine ring. This step often involves cyclization reactions under acidic or basic conditions.

    Substitution Reactions: The final steps include various substitution reactions to introduce the 3-chlorophenyl and 3,4-dimethylphenyl groups. These reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole scaffold and are known for their antiparasitic properties.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine are pyrimidine analogs used in cancer treatment.

Uniqueness

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethylphenyl)acetamide is unique due to its fused ring structure, combining both benzimidazole and pyrimidine rings. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H21ClN4O2

Molecular Weight

456.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C26H21ClN4O2/c1-16-10-11-20(12-17(16)2)28-24(32)15-30-22-8-3-4-9-23(22)31-25(33)14-21(29-26(30)31)18-6-5-7-19(27)13-18/h3-14H,15H2,1-2H3,(H,28,32)

InChI Key

DFQSQABJSMHAOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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